
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the tetrazole family of compounds and has been found to possess unique properties that make it suitable for use in different scientific applications. In
Aplicaciones Científicas De Investigación
Photodecomposition Applications
1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea and related compounds have been studied for their unique photodecomposition properties. Research by Alawode, Robinson, and Rayat (2011) explored the photochemistry of similar tetrazole derivatives, which undergo clean photodecomposition to form carbodiimides as sole photoproducts. This process involves the expulsion of dinitrogen and sulfur, suggesting potential applications in industrial, agricultural, and medicinal fields due to the highly clean and photostable end products (Alawode, Robinson, & Rayat, 2011).
Crystal Structure Analysis
The crystal structure of compounds related to 1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea, such as metobromuron, has been analyzed to understand the molecular arrangements better. Kang, Kim, Kwon, and Kim (2015) studied the crystal structure of metobromuron, a phenylurea herbicide, highlighting the importance of hydrogen bonds, weak C-H⋯π interactions, and short intermolecular contacts in forming a stable two-dimensional network. This structural information is crucial for designing molecules with desired properties and understanding their stability and interactions (Kang, Kim, Kwon, & Kim, 2015).
Molecular Docking and Bioactivity Studies
Molecular docking studies, combined with crystal structure analysis, have been conducted to understand the interaction of similar tetrazole derivatives within specific enzyme active sites. Al-Hourani et al. (2015) performed molecular docking studies to comprehend how these molecules interact with the cyclooxygenase-2 enzyme, followed by bioassay studies to test their inhibitory potency. Such research helps in the design of new molecules with potential therapeutic applications, particularly as enzyme inhibitors (Al-Hourani et al., 2015).
Synthesis and Rearrangements
Research into the synthesis and chemical behavior of compounds structurally similar to 1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea provides insights into their potential applications. Murav'eva, Shchukina, and Arkhangel'skaya (1967) investigated the reactions of 1-acyl-3-(p-ethoxyphenyl)thioureas leading to various derivatives through water splitting and rearrangements. Such studies are fundamental for understanding the chemical pathways and potential applications of these compounds in synthesis and design of new materials or pharmaceuticals (Murav'eva, Shchukina, & Arkhangel'skaya, 1967).
Propiedades
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-2-25-15-10-8-14(9-11-15)23-16(20-21-22-23)12-18-17(24)19-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCCJQBOGHBDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate](/img/structure/B2863380.png)
![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2863381.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2863385.png)
![3-benzyl-9-(5-chloro-2-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2863386.png)
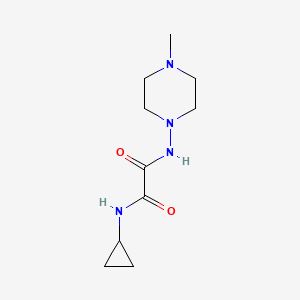
![N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2863388.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2863389.png)
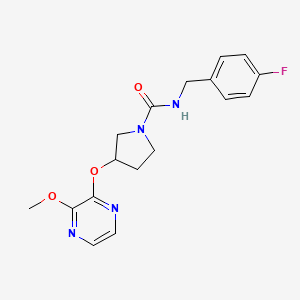
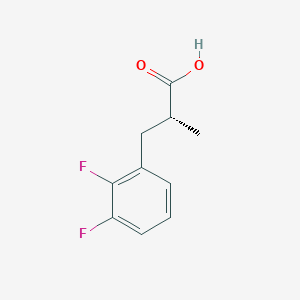
![7,7-Dimethyl-2-azabicyclo[4.1.1]octane](/img/structure/B2863393.png)
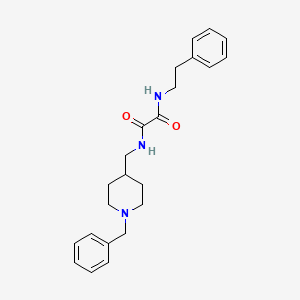
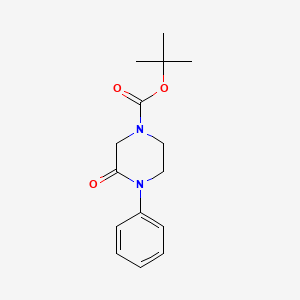
![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2863402.png)